molecular formula C21H16ClFN6O B2900257 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide CAS No. 1206984-79-3

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B2900257
CAS No.: 1206984-79-3
M. Wt: 422.85
InChI Key: JXNMXMABSOFDNE-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a pyrimidine ring, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-chlorobenzamide
  • N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-fluorobenzamide
  • N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-chloro-6-methylbenzamide

Uniqueness

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its binding affinity to molecular targets and improve its stability under physiological conditions.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O/c1-13-25-18(11-19(26-13)29-10-9-24-12-29)27-14-5-7-15(8-6-14)28-21(30)20-16(22)3-2-4-17(20)23/h2-12H,1H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNMXMABSOFDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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